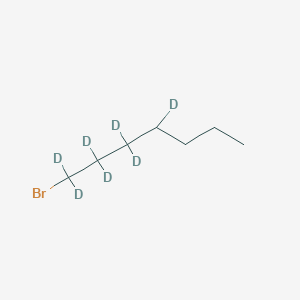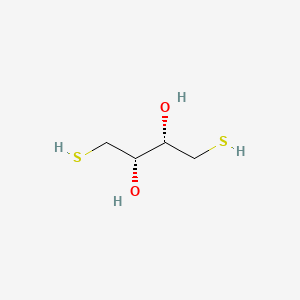![molecular formula C14H15N2O3S- B1148636 (E)-tert-Butyl-Amino(4-Hydroxybenzo[b]thiophen-2-yl)Methylencarbamate CAS No. 1209492-88-5](/img/new.no-structure.jpg)
(E)-tert-Butyl-Amino(4-Hydroxybenzo[b]thiophen-2-yl)Methylencarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-tert-butyl aMino(4-hydroxybenzo[b]thiophen-2-yl)MethylenecarbaMate is a synthetic organic compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the benzo[b]thiophene moiety in the structure imparts unique chemical and biological properties to the compound.
Wissenschaftliche Forschungsanwendungen
(E)-tert-butyl aMino(4-hydroxybenzo[b]thiophen-2-yl)MethylenecarbaMate has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-butyl aMino(4-hydroxybenzo[b]thiophen-2-yl)MethylenecarbaMate typically involves the following steps:
Formation of the Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized using various methods, such as the Gewald reaction, which involves the condensation of a ketone or aldehyde with a thiocarbonyl compound and a nitrile.
Introduction of the Hydroxy Group: The hydroxy group at the 4-position of the benzo[b]thiophene ring can be introduced through electrophilic aromatic substitution reactions.
Formation of the Methylenecarbamate Moiety: The methylenecarbamate group can be introduced by reacting the benzo[b]thiophene derivative with tert-butyl isocyanate under appropriate conditions.
Industrial Production Methods
Industrial production of (E)-tert-butyl aMino(4-hydroxybenzo[b]thiophen-2-yl)MethylenecarbaMate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-tert-butyl aMino(4-hydroxybenzo[b]thiophen-2-yl)MethylenecarbaMate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzo[b]thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzo[b]thiophene derivatives.
Wirkmechanismus
The mechanism of action of (E)-tert-butyl aMino(4-hydroxybenzo[b]thiophen-2-yl)MethylenecarbaMate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzo[b]thiophene moiety can interact with the active sites of enzymes, leading to inhibition or activation of their activity. The compound may also modulate signaling pathways by binding to receptors and altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiophene: A simpler analog with similar biological activities.
Thiophene: A related compound with a sulfur atom in the ring, known for its diverse applications in medicinal chemistry.
Benzofuran: A structurally similar compound with an oxygen atom in place of sulfur, also known for its biological activities.
Uniqueness
(E)-tert-butyl aMino(4-hydroxybenzo[b]thiophen-2-yl)MethylenecarbaMate is unique due to the presence of the methylenecarbamate moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a therapeutic agent and differentiates it from other benzo[b]thiophene derivatives.
Eigenschaften
CAS-Nummer |
1209492-88-5 |
|---|---|
Molekularformel |
C14H15N2O3S- |
Molekulargewicht |
291.3455 |
Synonyme |
(E)-tert-butyl aMino(4-hydroxybenzo[b]thiophen-2-yl)MethylenecarbaMate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1148566.png)



